molecular formula C24H21ClN4O3S B265617 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No. B265617
M. Wt: 481 g/mol
InChI Key: WZBWRJMUQQUOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CMX-2043 and has been studied for its ability to target various biochemical pathways in the body.

Mechanism of Action

CMX-2043 exerts its biological effects by targeting various cellular pathways in the body. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. The compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
CMX-2043 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various inflammatory diseases such as arthritis and atherosclerosis. The compound has also been shown to have anti-cancer properties, which may be useful in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

CMX-2043 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its biological activities, making it a useful tool for researchers. However, the compound has some limitations, including its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of CMX-2043. One area of research is the development of new derivatives of the compound with improved biological activities. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, the compound's mechanism of action and its interactions with other cellular pathways could be further explored to gain a better understanding of its biological effects.

Synthesis Methods

The synthesis of CMX-2043 involves the reaction of 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with N-(4-methoxyphenyl)acetamide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

CMX-2043 has been extensively studied for its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. The compound has been studied for its ability to target various biochemical pathways in the body, including the NF-κB pathway, which is involved in inflammation and cancer.

properties

Product Name

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Molecular Formula

C24H21ClN4O3S

Molecular Weight

481 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O3S/c1-31-20-11-3-16(4-12-20)23-27-28-24(29(23)19-9-5-17(25)6-10-19)33-15-22(30)26-18-7-13-21(32-2)14-8-18/h3-14H,15H2,1-2H3,(H,26,30)

InChI Key

WZBWRJMUQQUOHQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.